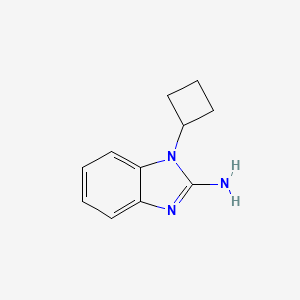

1-cyclobutyl-1H-1,3-benzodiazol-2-amine

Description

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-cyclobutylbenzimidazol-2-amine |

InChI |

InChI=1S/C11H13N3/c12-11-13-9-6-1-2-7-10(9)14(11)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,12,13) |

InChI Key |

MECBFMHXIYBUGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C3=CC=CC=C3N=C2N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-cyclobutyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1-cyclobutyl-1H-benzimidazole with an amine source under controlled temperature and pressure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Reduction Reactions

Reduction of the amine group to an alcohol is possible using reagents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. For benzodiazoles, reduction often targets the heterocyclic ring or substituents, but the amine group’s reactivity depends on electronic and steric factors. The cyclobutyl substituent may influence reaction kinetics due to its ring strain and spatial arrangement.

Substitution Reactions

The benzodiazole core and amine group are susceptible to nucleophilic substitution. For example:

-

Alkylation/Acylation : Benzodiazole derivatives can undergo alkylation with alkyl halides in the presence of bases (e.g., NaH). The amine group may act as a nucleophile, forming alkylated or acylated derivatives .

-

Cross-Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are common in heterocyclic compounds, though specific data for this compound is unavailable .

Deaminative Coupling

While not directly studied for this compound, deaminative coupling reactions (e.g., using Ru catalysts like [(p-cymene)RuCl₂]₂ with ligands like L1) are known to form secondary amines from primary amines . Such reactions could theoretically apply to 1-cyclobutyl-1H-1,3-benzodiazol-2-amine under optimized conditions, though experimental validation is required.

Reaction Comparison Table

Scientific Research Applications

1-cyclobutyl-1H-1,3-benzodiazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its biological activity.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-cyclobutyl-1H-1,3-benzodiazol-2-amine and selected analogs:

Key Observations :

- Substituent Effects : Sulfonyl-containing analogs (e.g., PR8, PR9) exhibit higher molecular weights and melting points compared to alkyl/cycloalkyl-substituted derivatives, likely due to increased hydrogen bonding and π-π stacking capabilities .

- Lipophilicity : The cyclobutyl group may offer intermediate lipophilicity between aromatic sulfonyl groups (highly polar) and benzyl groups (moderately hydrophobic), influencing membrane permeability and target engagement.

- Spectral Trends : Sulfonyl analogs show distinct aromatic proton splitting patterns in 1H NMR (e.g., PR9: δ 6.87–8.92) due to electron-withdrawing effects , whereas benzyl derivatives exhibit simpler splitting (e.g., δ 1-9H in ).

Q & A

Q. What are the recommended methodologies for synthesizing 1-cyclobutyl-1H-1,3-benzodiazol-2-amine and optimizing reaction conditions?

Answer: The synthesis of benzimidazole derivatives typically involves cyclization of substituted o-phenylenediamine precursors. For example, the dihydrochloride salt of a structurally similar compound, 1-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine, is synthesized via sequential alkylation and cyclization steps under controlled temperature and solvent conditions . Key optimization parameters include:

- Reagent stoichiometry : Excess cyclobutylating agents improve yield but may complicate purification.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Recrystallization or column chromatography is critical for achieving >95% purity.

Industrial methods like continuous flow reactors can enhance efficiency but are less common in academic settings .

Q. How can the structural identity of this compound be confirmed?

Answer: Multi-technique characterization is essential:

- Single-crystal XRD : Use SHELXL/SHELXS for crystallographic refinement to resolve the cyclobutyl ring geometry and benzimidazole planarity .

- NMR spectroscopy : Compare and chemical shifts with analogs (e.g., 1-(4-methoxyphenyl) derivatives show aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., calculated for CHN: 218.1168 g/mol) .

Q. What are the key physicochemical properties influencing the compound's bioactivity?

Answer:

- Solubility : The free base form may require salt formation (e.g., dihydrochloride) for aqueous solubility, critical for in vitro assays .

- Stability : Assess via accelerated degradation studies (40°C/75% RH over 4 weeks) to identify hydrolytic or oxidative liabilities .

- LogP : Predicted values (e.g., ~2.5 via ChemAxon) guide formulation for cellular permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

Answer:

- Functionalization : Introduce sulfonyl (e.g., naphthalene-1-sulfonyl) or halogen (e.g., 5-Cl) groups at N1 to modulate receptor binding, as seen in 5-HT6 receptor ligands .

- Bioisosteric replacement : Replace cyclobutyl with cyclohexyl or tetrahydropyranyl to study steric effects on target engagement .

- In silico docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) and prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?

Answer:

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent results .

- Target profiling : Broad-panel kinase assays or thermal shift assays confirm off-target effects .

Q. How can computational methods enhance the design of benzimidazole-based inhibitors?

Answer:

- Molecular dynamics (MD) simulations : Analyze binding pocket flexibility using GROMACS to optimize cyclobutyl ring interactions .

- QSAR modeling : Train models on datasets (e.g., ChEMBL) to predict IC values for novel analogs .

- ADMET prediction : Use SwissADME to prioritize compounds with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.